

(S)-(-)-Nicotine-15N CAS number and molecular weight

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Compound of Interest

Compound Name: (S)-(-)-Nicotine-15N

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Technical Guide: (S)-(-)-Nicotine-15N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-(-)-Nicotine-¹⁵N, a stable isotope-labeled form of the naturally occurring alkaloid, nicotine. This guide covers its chemical and physical properties, relevant signaling pathways, and detailed experimental protocols where its isotopic label is advantageous, particularly in metabolism and quantitative analysis studies.

Core Data Presentation

The incorporation of a ¹⁵N stable isotope into the (S)-(-)-Nicotine molecule results in a predictable mass shift, a feature that is leveraged in various analytical techniques. The key quantitative data for (S)-(-)-Nicotine-¹⁵N, along with its unlabeled counterpart for comparison, are summarized below.

Property	(S)-(-)-Nicotine-15N	(S)-(-)-Nicotine
CAS Number	72496-00-5	54-11-5
Molecular Formula	$C_{10}H_{14}^{15}N_2$	C10H14N2
Molecular Weight (Average)	163.225 g/mol	162.236 g/mol
Monoisotopic Mass	163.113 u	162.1157 u

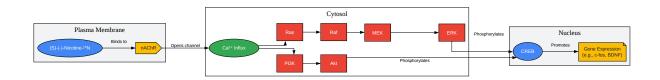


Note on Molecular Weight vs. Monoisotopic Mass: Molecular weight (or average molecular mass) is the weighted average of the masses of all naturally occurring isotopes of the elements in a molecule. Monoisotopic mass is the mass of a molecule calculated using the mass of the most abundant isotope of each element. For applications such as high-resolution mass spectrometry, the monoisotopic mass is a more precise and relevant value.

Nicotine Signaling Pathways

(S)-(-)-Nicotine primarily exerts its physiological effects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. The binding of nicotine to nAChRs triggers the opening of the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and subsequent depolarization of the neuron. This initial event activates a cascade of downstream signaling pathways that mediate the diverse effects of nicotine.

The following diagram illustrates a simplified overview of the key signaling pathways activated by nicotine. The use of ¹⁵N-labeled nicotine can be instrumental in tracing the engagement of nicotine with its receptors and its subsequent downstream effects in experimental models.



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Nicotine binding to nAChR and activation of downstream signaling cascades.

Experimental Protocols

The primary utility of (S)-(-)-Nicotine-¹⁵N lies in its application as an internal standard in quantitative mass spectrometry-based assays and as a tracer in metabolic studies.



Quantification of Nicotine in Biological Samples by Isotope Dilution Mass Spectrometry

This protocol provides a general workflow for the quantification of nicotine in biological matrices such as plasma, urine, or saliva using (S)-(-)-Nicotine-¹⁵N as an internal standard.

- a. Sample Preparation:
- To a known volume of the biological sample (e.g., 100 μL of plasma), add a known amount of (S)-(-)-Nicotine-¹⁵N solution in a suitable solvent (e.g., methanol) to serve as the internal standard.
- Perform a protein precipitation step by adding a threefold volume of a cold organic solvent (e.g., acetonitrile or acetone).
- Vortex the mixture vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
- Carefully collect the supernatant for analysis.
- b. LC-MS/MS Analysis:
- Chromatography: Employ a reverse-phase C18 column for chromatographic separation.
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A linear gradient from 5% to 95% mobile phase B over several minutes is typically effective for eluting nicotine.
- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
 - Multiple Reaction Monitoring (MRM):
 - Nicotine (unlabeled): Monitor the transition of the precursor ion (m/z 163.1) to a specific product ion (e.g., m/z 132.1).



- (S)-(-)-Nicotine-¹⁵N (internal standard): Monitor the transition of the precursor ion (e.g., m/z 164.1) to its corresponding product ion (e.g., m/z 133.1).
- The exact m/z values should be optimized for the specific instrument used.

c. Quantification:

- Generate a calibration curve by analyzing a series of standards containing known concentrations of unlabeled nicotine and a fixed concentration of the (S)-(-)-Nicotine-¹⁵N internal standard.
- Calculate the ratio of the peak area of the unlabeled nicotine to the peak area of the ¹⁵N-labeled internal standard for each sample and calibrator.
- Determine the concentration of nicotine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Nicotine Metabolism Studies

(S)-(-)-Nicotine-15N can be used to trace the metabolic fate of nicotine in in vitro or in vivo systems.

- a. In Vitro Metabolism (e.g., using liver microsomes):
- Prepare an incubation mixture containing liver microsomes (e.g., human or rat), a NADPH-generating system, and a buffer (e.g., phosphate buffer, pH 7.4).
- Add (S)-(-)-Nicotine-15N to the mixture to initiate the metabolic reaction.
- Incubate at 37°C for a specified time.
- Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
- Centrifuge to remove precipitated proteins and analyze the supernatant by LC-MS/MS.
- By monitoring for the expected masses of potential ¹⁵N-labeled metabolites (e.g., ¹⁵N-cotinine, ¹⁵N-nornicotine), the metabolic profile can be elucidated.



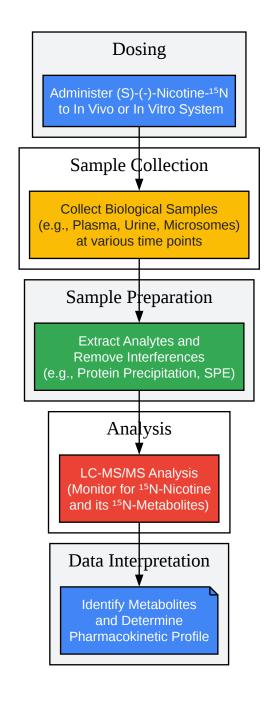
- b. In Vivo Metabolism (e.g., in animal models):
- Administer a known dose of (S)-(-)-Nicotine-15N to the animal model.
- Collect biological samples (e.g., blood, urine, feces) at various time points.
- Process the samples as described in the quantification protocol.
- Analyze the samples by LC-MS/MS to identify and quantify the parent ¹⁵N-labeled nicotine and its ¹⁵N-labeled metabolites. This allows for the determination of pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).

Synthesis of (S)-(-)-Nicotine-15N

While commercially available, understanding the synthesis of (S)-(-)-Nicotine-¹⁵N can be valuable. A common synthetic route involves the methylation of (S)-nornicotine using a ¹⁵N-labeled methylating agent. A more direct approach would involve the use of ¹⁵N-labeled precursors in the total synthesis of the nicotine molecule. One reported method for the synthesis of (S)-nicotine involves the reduction of myosmine to nornicotine, followed by enantiomeric separation and subsequent methylation. To produce the ¹⁵N-labeled variant, a ¹⁵N-containing precursor would need to be incorporated in the early stages of the synthesis of the pyrrolidine or pyridine ring.

The following diagram outlines a conceptual workflow for a study investigating nicotine metabolism using the ¹⁵N-labeled compound.





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Workflow for a nicotine metabolism study using ¹⁵N-labeled nicotine.

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